N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a phenyl group, and a tetrahydropyran ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Mechanism of Action
Target of Action
The compound, also known as N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, primarily targets human carbonic anhydrases (hCAs) . hCAs are enzymes involved in many important physiological and pathological processes .
Mode of Action
The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with its target by inhibiting the enzyme, which can have a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by copper(I) or ruthenium(II) complexes.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole ring is replaced by a propyl group.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an intramolecular cyclization reaction, often involving an acid or base catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to remove oxygen-containing functional groups or convert double bonds to single bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another. Common reagents include halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides in polar aprotic solvents, nucleophiles in basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions may yield a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology: The compound has potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including bacterial infections, inflammatory disorders, and cancer.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide can be compared with other similar compounds, such as:
N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxylate: This compound differs by having an ester group instead of a carboxamide group, which may affect its reactivity and biological activity.
N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group, which may affect its solubility and pharmacokinetic properties.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the functional groups, which may lead to changes in their chemical and biological properties.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-15-14-17(24-21-15)8-5-11-20-18(22)19(9-12-23-13-10-19)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDTSMZYVYGKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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